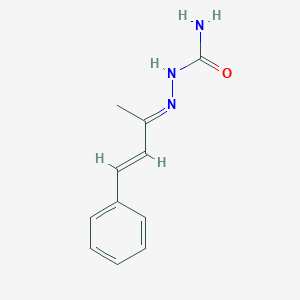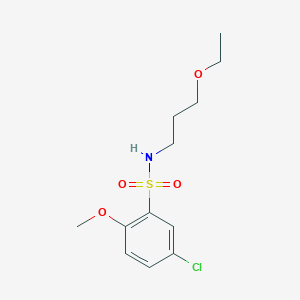
Benzylideneacetone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylideneacetone semicarbazone (BASC) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BASC is a semicarbazone derivative of benzylideneacetone, which is a well-known chalcone compound. BASC has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Benzylideneacetone semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Benzylideneacetone semicarbazone has also been studied for its potential use as a fluorescence probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of Benzylideneacetone semicarbazone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Benzylideneacetone semicarbazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Benzylideneacetone semicarbazone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Benzylideneacetone semicarbazone has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, Benzylideneacetone semicarbazone has been shown to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzylideneacetone semicarbazone is its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Benzylideneacetone semicarbazone has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of Benzylideneacetone semicarbazone is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Benzylideneacetone semicarbazone. One potential direction is the development of more efficient synthesis methods for Benzylideneacetone semicarbazone. Another potential direction is the study of the structure-activity relationship of Benzylideneacetone semicarbazone and its derivatives. Additionally, the potential use of Benzylideneacetone semicarbazone as a fluorescence probe for the detection of metal ions could be further explored. Finally, the potential use of Benzylideneacetone semicarbazone as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections could be further investigated.
Conclusion
Benzylideneacetone semicarbazone (Benzylideneacetone semicarbazone) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Benzylideneacetone semicarbazone has been synthesized using various methods, and its mechanism of action has been studied in detail. Benzylideneacetone semicarbazone has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescence probe. However, one of the main limitations of Benzylideneacetone semicarbazone is its poor solubility in water, which can make it difficult to use in certain experiments. There are several future directions for the research on Benzylideneacetone semicarbazone, including the development of more efficient synthesis methods, the study of the structure-activity relationship of Benzylideneacetone semicarbazone and its derivatives, and the potential use of Benzylideneacetone semicarbazone as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.
Métodos De Síntesis
Benzylideneacetone semicarbazone can be synthesized using various methods. One of the most commonly used methods involves the reaction of benzylideneacetone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting Benzylideneacetone semicarbazone is obtained by filtration and recrystallization.
Propiedades
Número CAS |
1722-63-0 |
|---|---|
Nombre del producto |
Benzylideneacetone semicarbazone |
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
Clave InChI |
XEAXZEMHSLDEEG-NJHPPEEMSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/C=C/C1=CC=CC=C1 |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
SMILES canónico |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Otros números CAS |
5468-31-5 |
Pictogramas |
Irritant |
Sinónimos |
(4-phenylbut-3-en-2-ylideneamino)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

